molecular formula C23H44O2 B14490752 2,4-Tricosanedione CAS No. 65351-36-2

2,4-Tricosanedione

Cat. No.: B14490752
CAS No.: 65351-36-2
M. Wt: 352.6 g/mol
InChI Key: KFELSVDHCYCWPY-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Tricosanedione typically involves the oxidation of tricosane or its derivatives. One common method is the oxidation of tricosane using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. The reaction proceeds through the formation of intermediate alcohols, which are further oxidized to yield the diketone.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize yield and purity. Catalysts may also be employed to enhance the efficiency of the oxidation process.

Chemical Reactions Analysis

Types of Reactions

2,4-Tricosanedione undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of carboxylic acids.

    Reduction: Reduction reactions can convert the diketone to corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under mild conditions.

    Substitution: Grignard reagents (RMgX) or organolithium reagents (RLi) in anhydrous solvents.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Alkylated or arylated derivatives.

Scientific Research Applications

2,4-Tricosanedione has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4-Tricosanedione involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their structure and function. This interaction can modulate various biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-Pentanedione: A smaller diketone with similar reactivity but different physical properties.

    2,4-Hexanedione: Another diketone with a shorter carbon chain.

    2,4-Heptanedione: A diketone with a seven-carbon chain.

Uniqueness

2,4-Tricosanedione is unique due to its long carbon chain, which imparts distinct physical and chemical properties compared to shorter-chain diketones. Its hydrophobic nature and high molecular weight make it suitable for applications requiring long-chain aliphatic compounds.

Properties

CAS No.

65351-36-2

Molecular Formula

C23H44O2

Molecular Weight

352.6 g/mol

IUPAC Name

tricosane-2,4-dione

InChI

InChI=1S/C23H44O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(25)21-22(2)24/h3-21H2,1-2H3

InChI Key

KFELSVDHCYCWPY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC(=O)CC(=O)C

Origin of Product

United States

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